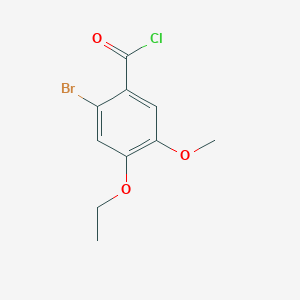
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Descripción general
Descripción
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Proteomics Research
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent in the preparation of peptides and proteins for mass spectrometry analysis. Its reactivity allows for the modification of amino acids, which can be crucial for understanding protein interactions and functions.
Pharmacology
In pharmacology, this compound finds its application in the synthesis of potential drug candidates . It is particularly useful in the early stages of drug discovery where diverse chemical libraries are synthesized for high-throughput screening against various biological targets.
Organic Synthesis
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride: serves as an intermediate in organic synthesis . It is involved in reactions such as nucleophilic acyl substitution, which is fundamental in building complex organic molecules. This compound can be used to introduce the benzoyl functional group into other organic substrates, thereby altering their chemical properties.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties . It can be employed in the design and development of new medicinal compounds, including the creation of analogs of existing drugs to improve efficacy, reduce side effects, or circumvent patent restrictions.
Biochemistry Research
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride: is applied in biochemistry research to study biochemical pathways and processes . It can be used to label or modify biochemicals, including nucleic acids and lipids, which is essential for tracing and understanding metabolic pathways.
Chemical Engineering
In chemical engineering, this compound is used in process development for the synthesis of fine chemicals . Its role in the optimization of synthetic routes is critical for scaling up production from laboratory to industrial scales, ensuring the efficient and cost-effective manufacture of chemicals.
Industrial Uses
Lastly, 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride has industrial applications where it is used as a building block in the synthesis of performance chemicals . These chemicals may include advanced polymers, electronic materials, and other specialty chemicals that require precise and functionalized organic molecules.
Propiedades
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKIZFFIVQGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




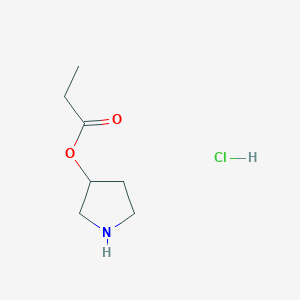
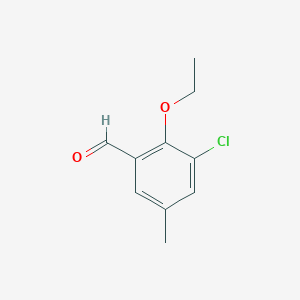
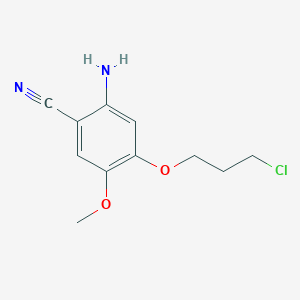

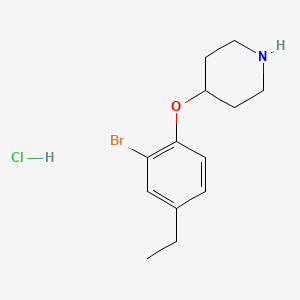
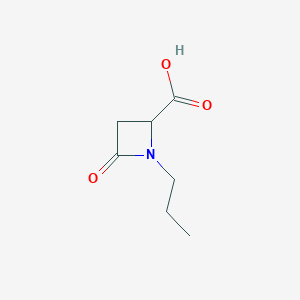


![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
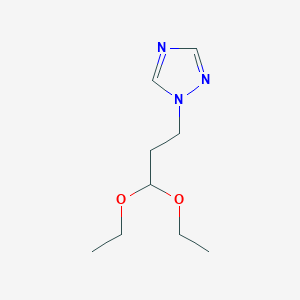
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)